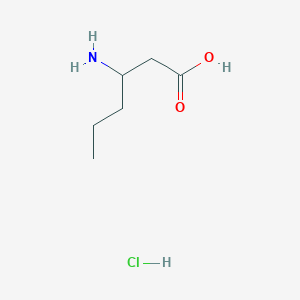

3-Aminohexanoic acid hydrochloride

Description

Contextualization within Beta-Amino Acid Chemistry

Amino acids are fundamental organic compounds containing both an amino group (-NH2) and a carboxyl group (-COOH). Their classification depends on the relative position of these functional groups along the carbon backbone. In alpha (α)-amino acids, the building blocks of proteins, the amino group is attached to the alpha-carbon—the first carbon atom adjacent to the carboxyl group.

In contrast, beta (β)-amino acids feature an amino group bonded to the beta-carbon, which is the second carbon atom from the carboxyl group. wikipedia.org This seemingly minor structural shift—an additional methylene (B1212753) unit in the backbone—has profound implications for the molecule's chemical properties and three-dimensional structure. illinois.edu 3-Aminohexanoic acid is a beta-amino acid where the carbon backbone is a six-carbon chain (hexanoic acid).

Beta-amino acids are further classified based on the substitution pattern on the carbon backbone. wikipedia.org Those with a substituent on the carbon adjacent to the carbonyl group are termed β2-amino acids, while those with a substituent on the carbon adjacent to the amino group are known as β3-amino acids. wikipedia.orgnih.gov Due to this expanded structure, beta-amino acids can form distinct and stable secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix) and turns, which differ from those formed by their alpha-amino acid counterparts. wikipedia.org While beta-peptides (polymers of beta-amino acids) are not typically found in nature, their unique conformational properties and resistance to enzymatic degradation make them highly valuable in chemical and biological research. wikipedia.org

Table 1: Comparison of Alpha- and Beta-Amino Acids

| Feature | Alpha (α)-Amino Acid | Beta (β)-Amino Acid |

| Amino Group Position | Attached to the α-carbon (first carbon from carboxyl group) | Attached to the β-carbon (second carbon from carboxyl group) |

| Backbone Structure | Shorter backbone | Longer backbone (one extra carbon) |

| Natural Occurrence | Abundant (20 common proteinogenic types) | Less common in nature (e.g., β-alanine) wikipedia.org |

| Polymer Structure | Forms peptides and proteins | Forms β-peptides wikipedia.org |

| Proteolytic Stability | Generally susceptible to degradation by proteases | Highly resistant to proteolytic degradation wikipedia.org |

Research Significance in Organic Synthesis and Biochemical Investigations

The unique characteristics of beta-amino acids like 3-aminohexanoic acid make them significant targets in both organic synthesis and biochemical studies. Their incorporation into molecules can confer novel properties, leading to extensive research into their synthesis and application.

In organic synthesis , the development of efficient methods to produce enantiomerically pure beta-amino acids is a major area of focus. hilarispublisher.com These compounds serve as crucial building blocks for creating complex pharmaceutical and agrochemical molecules. hilarispublisher.comhilarispublisher.com Key synthetic strategies include:

Arndt-Eistert Homologation: A classic method for converting alpha-amino acids into their beta-amino acid counterparts by extending the carbon chain. illinois.edunumberanalytics.com

Mannich-type Reactions: These reactions involve the aminoalkylation of a carbon acid, providing a versatile route to a wide range of beta-amino acid derivatives. numberanalytics.comorganic-chemistry.org

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a common and effective strategy for synthesizing beta-amino acids. illinois.edunumberanalytics.com

Catalytic Asymmetric Approaches: Modern methods utilize chiral catalysts, including those based on rhodium and ruthenium, for the enantioselective hydrogenation of enamines to produce optically active beta-amino acids. hilarispublisher.com

Table 2: Selected Synthetic Methods for β-Amino Acids

| Method | Description | Key Features |

| Arndt-Eistert Homologation | Involves the homologation of a carboxylic acid, often converting an α-amino acid to a β-amino acid. numberanalytics.com | Requires multiple steps and can involve hazardous reagents like diazomethane. illinois.edu |

| Mannich Reaction | A multicomponent reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbon acid. numberanalytics.comorganic-chemistry.org | Highly versatile for creating diverse side chains. numberanalytics.com |

| Conjugate Addition | Addition of an amine nucleophile to a Michael acceptor, such as an α,β-unsaturated ester. illinois.edu | A fundamental and widely used approach. illinois.edu |

| Catalytic Hydrogenation | Asymmetric hydrogenation of β-amino linked acrylates or enamines using chiral metal catalysts. illinois.eduhilarispublisher.com | Can achieve high yields and enantioselectivity. hilarispublisher.com |

In biochemical investigations , the primary interest lies in the properties of beta-peptides. Because of their resistance to degradation by proteases—enzymes that break down standard peptides—beta-peptides are explored as stable alternatives to natural peptides for therapeutic applications. wikipedia.org This stability makes them promising candidates for developing new drugs. hilarispublisher.com Researchers use beta-amino acids to construct peptidomimetics that can mimic or block the biological functions of natural peptides. acs.org These synthetic peptides are used in studies related to molecular recognition, protein function, and the development of antimicrobial agents that can target and disrupt bacterial membranes. acs.org

Historical Trajectories in Amino Acid Derivative Studies

The history of amino acid discovery dates back to the 19th and early 20th centuries. acs.org However, for much of this period, the focus was almost exclusively on the proteinogenic alpha-amino acids. Beta-amino acids were largely regarded as non-standard curiosities. The first natural beta-amino acid, (R)-aminoisobutyric acid, was identified in 1951. ethz.ch The potential of using 6-aminohexanoic acid (a related ω-amino acid) as a therapeutic agent was first described in 1959. researchgate.net

The full significance of beta-amino acids and their derivatives was not widely appreciated until the latter part of the 20th century. numberanalytics.com This shift was driven by significant advancements in the fields of organic synthesis and biotechnology, which provided the tools necessary to create and study these molecules in a controlled manner. numberanalytics.com The pioneering work on beta-peptides published in the mid-1990s by research groups led by Dieter Seebach and Samuel Gellman marked a turning point, sparking a surge of interest in the field. wikipedia.org Their studies demonstrated that beta-peptides could fold into stable, predictable secondary structures, opening the door for their use in designing novel biomaterials and pharmaceuticals. acs.org Today, research continues to expand, focusing on engineering the biosynthesis of beta-amino acids and incorporating them into complex natural products to generate new bioactive compounds. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHZGUSDAGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Isomerism, and Configurational Aspects of 3 Aminohexanoic Acid Hydrochloride

Systematic Nomenclature and Common Academic Synonyms

3-Aminohexanoic acid hydrochloride is the salt formed from the beta-amino acid 3-aminohexanoic acid and hydrogen chloride. According to IUPAC nomenclature, the parent molecule is named 3-aminohexanoic acid . nih.gov The hydrochloride salt is specified by adding "hydrochloride" to the name. In academic and commercial literature, it is often referred to by various synonyms.

Common synonyms for the parent compound, 3-aminohexanoic acid, include 3-aminocaproic acid. nih.govechemi.com The hydrochloride salt may be listed with these variations as well. The Chemical Abstracts Service (CAS) has assigned the number 80914-38-1 to this compound. chembk.com The non-salt form has a CAS number of 58521-63-4. nih.govechemi.com

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 3-Aminocaproic acid hydrochloride |

| CAS Number | 80914-38-1 chembk.com |

| Molecular Formula | C6H14ClNO2 chembk.com |

| Molecular Weight | 167.63 g/mol chembk.com |

Stereoisomeric Forms and Their Significance in Research

The carbon atom at the 3-position of 3-aminohexanoic acid is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. These are designated as (S)-3-aminohexanoic acid and (R)-3-aminohexanoic acid. The hydrochloride salts of these enantiomers are also distinct chiral molecules. The separation and study of these individual stereoisomers are crucial as they can exhibit different biological activities and properties.

The (S)-enantiomer of this compound is a specific area of interest in chemical synthesis and pharmaceutical research. For instance, (S)-3-aminohexanoic acid is a key building block in the synthesis of certain complex molecules. Its specific stereochemistry is often essential for the desired biological activity of the final product. Research has focused on developing efficient synthetic routes to obtain the pure (S)-enantiomer. The corresponding hydrochloride salt, with CAS number 64234-61-3, is often used to improve the stability and handling of the compound. sigmaaldrich.com

Similarly, the (R)-enantiomer has been investigated for its unique properties. Research into (R)-3-aminohexanoic acid hydrochloride often runs parallel to that of its (S)-counterpart, as a comparison between the two can elucidate the stereospecific requirements of biological systems or chemical reactions. The synthesis of enantiomerically pure (R)-3-aminohexanoic acid is a focus of organic chemistry research, and its hydrochloride form provides a stable means of storage and use. bldpharm.com

The racemic mixture of this compound contains equal amounts of the (S) and (R) enantiomers. Characterization of the racemate involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its chemical structure. X-ray crystallography can be used to determine its solid-state structure. The physical properties of the racemic mixture, such as melting point and solubility, are often different from those of the pure enantiomers.

Structural Distinctions from Alpha- and Omega-Amino Acid Isomers

Amino acids are classified based on the relative position of the amino group to the carboxyl group. wikipedia.orgpediaa.com 3-Aminohexanoic acid is a beta-amino acid because the amino group is attached to the beta-carbon, which is the second carbon from the carboxyl group. quora.comdifferencebetween.com This structural feature distinguishes it from its alpha- and omega-isomers.

Alpha-amino acids , such as 2-aminohexanoic acid (norleucine), have the amino group on the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. pediaa.comdifferencebetween.com This arrangement is the fundamental structure of the 22 proteinogenic amino acids that make up proteins in living organisms. wikipedia.org

Omega-amino acids , like 6-aminohexanoic acid, have the amino group on the carbon atom at the end of the alkyl chain, furthest from the carboxyl group. researchgate.net 6-Aminohexanoic acid, also known as ε-aminocaproic acid, is an important industrial chemical used in the production of Nylon-6 and has applications as an antifibrinolytic agent. nih.govwikipedia.org

The position of the amino group significantly influences the molecule's chemical and physical properties, including its acidity, basicity, and conformational flexibility. This, in turn, affects how it interacts with biological systems and its potential applications.

| Isomer Type | Example | Key Structural Feature |

|---|---|---|

| Alpha (α) | 2-Aminohexanoic acid | Amino group on the carbon adjacent to the carboxyl group. pediaa.comdifferencebetween.com |

| Beta (β) | 3-Aminohexanoic acid | Amino group on the second carbon from the carboxyl group. quora.comdifferencebetween.com |

| Omega (ω) | 6-Aminohexanoic acid | Amino group on the terminal carbon of the chain. researchgate.net |

Conformational Analysis and Preferred Geometries

The additional carbon atom in the backbone of beta-amino acids, compared to their alpha-counterparts, allows for a greater range of conformational flexibility. nih.gov The preferred geometries of 3-aminohexanoic acid are influenced by the rotational barriers around the single bonds in its carbon chain. Computational modeling, using methods like Hartree-Fock (HF) and density functional theory (DFT), can be employed to investigate the stable conformations of beta-amino acids. scirp.org

Studies on peptides containing beta-amino acids suggest that they can adopt well-defined secondary structures, such as helices and sheets, which are different from those formed by alpha-amino acids. acs.org The conformational preferences of 3-aminohexanoic acid will be influenced by factors such as solvent and pH. In the solid state, as a hydrochloride salt, the molecule will adopt a specific conformation within the crystal lattice, influenced by ionic interactions and hydrogen bonding. The analysis of these conformations is crucial for understanding the molecule's interactions in various chemical and biological contexts. nih.gov

Synthetic Methodologies for 3 Aminohexanoic Acid Hydrochloride

Chemical Synthesis Pathways

Chemical synthesis provides a versatile platform for the preparation of 3-aminohexanoic acid hydrochloride, allowing for the construction of the target molecule through several strategic approaches. These pathways often involve the manipulation of functional groups on precursor molecules to build the desired carbon skeleton and introduce the amine functionality at the C-3 position.

Olefin Reduction Strategies for Beta-Amino Acid Precursors

One common strategy involves the reduction of an olefinic precursor. For instance, the catalytic hydrogenation of a suitable α,β-unsaturated cyanoester can serve as a key step. A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a related β-amino acid, highlights this approach. The key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which yields the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. Subsequent reduction of the nitrile group furnishes the final β-amino acid. researchgate.net

Another approach is the hydroamination of activated olefins. This method can be used to synthesize β-amino acid derivatives through the anti-Markovnikov addition of an amine to an activated double bond. researchgate.net While not a direct synthesis of 3-aminohexanoic acid, this strategy demonstrates the principle of forming the C-N bond at the β-position via an olefin precursor.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a high degree of control over the final product's structure and stereochemistry. A classic approach to β-amino acids is through the Reformatsky reaction, where an α-haloester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. This intermediate can then be converted to the corresponding β-amino acid through a series of steps including dehydration to an α,β-unsaturated ester, followed by conjugate addition of an amine or a protected amine equivalent, and subsequent hydrolysis.

The Henry reaction, a nitroaldol reaction, offers another pathway. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.org For the synthesis of 3-aminohexanoic acid, 1-nitropropane (B105015) could be reacted with propionaldehyde. The resulting β-nitro alcohol can then be oxidized to a β-nitro ketone, followed by reduction of the nitro group to an amine and reduction of the ketone to a methylene (B1212753) group to afford the target amino acid.

A Pd(II)-catalyzed β-C-H arylation has been reported for the synthesis of 3-arylated δ-aminopentanoic acid and ϵ-aminohexanoic acid carboxamides, demonstrating the functionalization of the β-position of amino acid derivatives. researchgate.net This highlights the potential for C-H activation strategies in the synthesis of substituted hexanoic acid derivatives.

Derivatization and Hydrohalogenation for Hydrochloride Formation

Once 3-aminohexanoic acid is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating the free amino acid with hydrochloric acid in a suitable solvent, such as isopropanol (B130326). For example, in the synthesis of 6-aminocaproic acid hydrochloride, the free base is dissolved in a solvent and treated with HCl. google.com The resulting hydrochloride salt often has improved stability and handling characteristics compared to the free amino acid. The formation of the hydrochloride salt is a straightforward acid-base reaction where the amino group is protonated by the hydrochloric acid.

Stereoselective Chemical Synthesis

The synthesis of enantiomerically pure β-amino acids is of significant interest. Asymmetric hydrogenation, as mentioned earlier, is a powerful tool for achieving high stereoselectivity. researchgate.net Another approach involves the use of chiral auxiliaries. For instance, an achiral ketone can be reacted with a chiral amine to form a chiral imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched β-amino acid.

The stereoselective synthesis of (1R,3S)-3-amino-1-cyclohexane-carboxylic acid, a cyclic β-amino acid analogue, was achieved via a modified Curtius-type rearrangement of a cis-1,3-cyclohexanedicarboxylic acid monoester obtained through enzymatic desymmetrization. researchgate.net This demonstrates the power of combining enzymatic and chemical methods to achieve high stereoselectivity.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods are gaining prominence as sustainable and highly selective alternatives to traditional chemical synthesis for producing β-amino acids. researchgate.netnih.gov These approaches leverage the catalytic power of enzymes to perform specific chemical transformations with high efficiency and stereocontrol. researchgate.netnih.govrsc.org

Exploration of Specific Aminotransferases

Aminotransferases (also known as transaminases) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. While the direct synthesis of 3-aminohexanoic acid using a specific aminotransferase is not widely reported in the provided search results, the application of these enzymes for the synthesis of other β-amino acids suggests their potential. For example, transaminases have been utilized for the production of branched glutamate (B1630785) analogs. nih.gov

Engineered enzymes are also being developed to synthesize novel amino acids. For instance, phenylalanine ammonia (B1221849) lyases (PAL) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.govnih.gov This highlights the potential for enzyme engineering to create biocatalysts for the synthesis of specific target molecules like 3-aminohexanoic acid. The development of biocatalytic cascades, where multiple enzymes work in sequence, is another promising strategy for the one-pot synthesis of complex molecules from simple starting materials. semanticscholar.org

Biocatalytic Cascades for Chiral Beta-Amino Acids

Biocatalytic cascades represent a powerful strategy for the asymmetric synthesis of chiral β-amino acids. These multi-step, one-pot reactions utilize a series of enzymes to convert simple starting materials into complex, high-value molecules with exceptional stereoselectivity. This approach is increasingly favored for its environmental benefits and high efficiency over traditional chemical methods. researchgate.net

A key enzyme class in these cascades is the transaminase, which catalyzes the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of β-amino acids, this often involves a dynamic kinetic resolution (DKR) process. nih.gov In a DKR, a prochiral or racemic starting material is converted into a single, desired stereoisomer of the product in theoretically 100% yield. This is achieved by combining a stereoselective enzyme with a method for in-situ racemization of the substrate, ensuring that the entire pool of starting material is converted to the preferred enantiomer. nih.gov

Research has demonstrated the use of enzyme cascades involving transaminases for producing various aliphatic amino acids. elsevierpure.com For instance, a cascade might involve one enzyme to create a chiral intermediate and a second to perform the key amination step. One documented strategy involves a two-step recycling cascade where an amino acid like serine acts as an amine donor to aminate a ketone, resulting in the simultaneous synthesis of the target amino acid and a recyclable keto acid. researchgate.net This process is highly efficient and sustainable as it utilizes low-cost, natural substrates. researchgate.net

To illustrate the components of such a system, a hypothetical cascade for a generic β-amino acid is outlined below.

| Step | Enzyme Type | Function | Substrate/Intermediate | Product/Intermediate |

| 1 | Racemase (or non-enzymatic racemization) | Converts racemic substrate to both enantiomers | Racemic β-keto ester | (R)- and (S)-β-keto ester |

| 2 | Transaminase (ω-TA) | Stereoselectively aminates one enantiomer | (S)-β-keto ester + Amine Donor | Chiral β-amino acid |

| 3 | Dehydrogenase (for cofactor recycling) | Regenerates the amine donor | Oxidized amine donor | Amine Donor |

This table represents a generalized biocatalytic cascade for producing chiral β-amino acids.

The development of these enzymatic pathways is a subject of ongoing research, with efforts focused on enzyme engineering and genome mining to discover novel biocatalysts with improved activity, stability, and substrate scope for creating a wide array of non-canonical amino acids. nih.govnih.gov

Purification and Isolation Protocols in Research Synthesis

Following the synthesis of this compound, rigorous purification and isolation are required to obtain a product of high purity suitable for research applications. This typically involves a combination of chromatographic techniques followed by crystallization.

Chromatographic Techniques for Purity Enhancement

Chromatography is an indispensable tool for the separation and purification of amino acids from reaction mixtures and byproducts. researchgate.net The choice of technique depends on the specific impurities and the scale of the purification.

Ion-Exchange Chromatography (IEX): This is a powerful and commonly used method for amino acid separation. numberanalytics.com It operates on the principle of separating molecules based on their net charge at a given pH. Amino acids are amphoteric molecules, meaning they possess both acidic (carboxyl) and basic (amino) groups. Their net charge is dependent on the pH of the solution relative to their isoelectric point (pI). By using a charged stationary phase (a cation or anion exchange resin), amino acids can be selectively retained and then eluted by changing the pH or ionic strength of the mobile phase. numberanalytics.comaithor.com For instance, a cation exchange column is often used, followed by elution with a basic solution like aqueous ammonia or an acidic solution like hydrochloric acid. diaion.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the analysis and purification of amino acid impurities. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes. It uses a nonpolar stationary phase (like C18) and a polar mobile phase. While many amino acids are highly polar and may not be well-retained, derivatization can be used to increase their hydrophobicity, allowing for effective separation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds like underivatized amino acids that are poorly retained in RP-HPLC. nih.gov

The following table summarizes common chromatographic techniques used for amino acid purification.

| Technique | Stationary Phase Principle | Separation Basis | Common Application |

| Ion-Exchange (IEX) | Charged surface (anionic or cationic) | Net molecular charge at a specific pH. numberanalytics.com | Large-scale purification, removal of charged impurities. |

| Reversed-Phase HPLC | Nonpolar (e.g., C18 silica) | Hydrophobicity of the molecule. | High-resolution analysis and purification, often requiring derivatization. nih.gov |

| HILIC | Polar (e.g., unmodified silica) | Polarity and partitioning between a water layer on the stationary phase and a less polar mobile phase. | Purification of polar, underivatized amino acids. nih.gov |

This table provides an overview of key chromatographic techniques for enhancing the purity of amino acids.

Crystallization and Salt Formation Optimization

Crystallization is the final step to isolate the purified compound as a stable, solid material. For amino acids, this process often involves the formation of a salt, such as a hydrochloride, to improve crystallinity and handling properties.

The synthesis of an amino acid hydrochloride is typically achieved by reacting the amino acid with hydrochloric acid in a 1:1 molar ratio. ru.nl The process often involves dissolving the amino acid in an aqueous solution, adding concentrated HCl, and then inducing crystallization. ru.nlrsc.org A general procedure involves dissolving the crude amino acid in water, potentially with heating, followed by the addition of HCl. The solution is then cooled slowly to allow for the formation of well-defined crystals. The resulting solid is filtered, washed with a cold solvent (such as isopropanol or ether) to remove residual impurities, and dried under reduced pressure. acs.orggoogle.com

The choice of solvent is critical for successful crystallization. The ideal solvent system is one in which the amino acid salt has high solubility at elevated temperatures but low solubility at cooler temperatures, facilitating a high recovery of the crystalline product upon cooling. ru.nl In some instances, an anti-solvent (a solvent in which the compound is insoluble) is added to a solution of the compound to induce precipitation and crystallization.

Crystal engineering principles may also be applied to optimize salt formation. This involves a strategic approach where strong hydrogen bond donors are introduced to interact with the chloride ions, which are excellent hydrogen bond acceptors. acs.org This strategy helps to form robust and energetically favorable crystal lattices, increasing the probability of obtaining a high-quality crystalline solid. acs.org

Mechanistic Investigations of Reactions Involving 3 Aminohexanoic Acid Hydrochloride

Fundamental Reaction Pathways

3-Aminohexanoic acid hydrochloride, as a β-amino acid, possesses two primary reactive centers: the amino group (-NH2) and the carboxylic acid group (-COOH). The hydrochloride form indicates that the amino group is protonated as an ammonium (B1175870) chloride salt (-NH3+Cl-), which influences its reactivity, particularly in non-aqueous environments. The fundamental reaction pathways of this compound are centered around the characteristic reactions of these two functional groups.

Amidation and Esterification Mechanisms

Amidation: The formation of an amide bond from this compound is a cornerstone of its utility, particularly in the synthesis of peptides and other complex molecules. The general mechanism for amidation involves the activation of the carboxylic acid group, followed by nucleophilic attack by an amine.

In a typical peptide coupling reaction, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an additive like Hydroxybenzotriazole (HOBt) is used. The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carbodiimide (B86325) (EDC) activates the carboxyl group of 3-aminohexanoic acid to form a highly reactive O-acylisourea intermediate.

Formation of an Active Ester: This intermediate can be unstable and prone to rearrangement. The addition of HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester. This active ester is less susceptible to racemization.

Nucleophilic Attack: The amino group of the incoming nucleophile (another amino acid or an amine) attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the HOBt leaving group and forming the new amide (peptide) bond.

For solid-phase peptide synthesis (SPPS), the amino group of 3-aminohexanoic acid is often protected, for instance with a fluorenylmethyloxycarbonyl (Fmoc) group. A general procedure involves dissolving the 3-aminohexanoic acid in an aqueous sodium carbonate solution and reacting it with Fmoc-OSu in dioxane. ucl.ac.uk This protected amino acid can then be anchored to a resin and used in automated peptide synthesizers.

Esterification: The esterification of this compound typically follows the Fischer-Speier esterification mechanism, especially in the presence of an excess of a simple alcohol and a strong acid catalyst.

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the electrons from the remaining hydroxyl group reform the carbonyl double bond.

Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final ester product.

The presence of the hydrochloride salt of the amino group can complicate this process by increasing the acidity of the reaction mixture. However, under strongly acidic conditions required for Fischer esterification, both the amino and carboxyl groups will be in their respective protonated and reactive forms.

Nucleophilic and Electrophilic Transformations

The dual functionality of 3-aminohexanoic acid allows it to participate in both nucleophilic and electrophilic transformations.

Nucleophilic Transformations: The primary nucleophilic site is the amino group. Once deprotonated from its hydrochloride salt form, the lone pair of electrons on the nitrogen atom can readily attack electrophilic centers.

Acylation: As described in the amidation section, the amino group acts as a nucleophile to attack activated carboxyl groups. It can also react with acyl chlorides and anhydrides to form amides.

Alkylation: The amino group can undergo nucleophilic substitution reactions with alkyl halides, although this can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.

Electrophilic Transformations: The carboxylic acid group provides the main electrophilic center at the carbonyl carbon.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-aminohexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the formation of a metal-carboxylate complex followed by hydride attack.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can react with the carboxylic acid, but this is often complicated by the acidic proton of the carboxyl group, which will quench the organometallic reagent. Protection of the carboxylic acid as an ester is typically required before reaction with such strong nucleophiles.

Role as a Synthetic Intermediate in Complex Molecule Construction

3-Aminohexanoic acid serves as a valuable building block, or synthon, in the construction of more complex molecules, including natural products and their analogues, as well as peptidomimetics. Its bifunctional nature and the stereocenter at the C3 position make it a versatile starting material.

One notable application is in the synthesis of β-peptides, which are polymers of β-amino acids. These peptides can adopt stable secondary structures, similar to α-peptides, but are generally resistant to enzymatic degradation, making them attractive for pharmaceutical applications. chemrxiv.org

A specific example of its use as a synthetic intermediate is the preparation of 3-aminohexanoic acid acetate. In one synthetic route, an oxathiazinane precursor is converted to an aldehyde. A subsequent Wittig olefination followed by reduction of the resulting alkene and deprotection under a hydrogen atmosphere using a palladium on carbon catalyst in an acetic acid/water mixture yields 3-aminohexanoic acid acetate. chemrxiv.org This product can then be used in further synthetic steps.

The table below summarizes the synthesis of 3-aminohexanoic acid acetate, highlighting its role as a key intermediate.

| Precursor | Reagents | Intermediate | Final Product | Reference |

| Protected Aldehyde | 1. Methyltriphenylphosphonium bromide, Potassium tert-butoxide, THF; 2. H2, Pd/C, Acetic acid/Water | Alkene | 3-Aminohexanoic acid acetate | chemrxiv.org |

Furthermore, derivatives of 3-aminohexanoic acid have been incorporated into compounds designed as inhibitors of creatine (B1669601) transport, indicating its utility in medicinal chemistry for creating molecules with specific biological targets. google.com

Acid-Catalyzed Reaction Dynamics

The kinetics of reactions involving this compound are significantly influenced by the presence of acid, which acts as a catalyst. The protonation of the carbonyl oxygen in esterification, as previously described, is a classic example of acid catalysis that increases the reaction rate by enhancing the electrophilicity of the carbonyl carbon.

In enzymatic reactions, the stereochemistry of the amino acid plays a crucial role in the reaction kinetics. For instance, the ligase EpmA, which is involved in the post-translational modification of proteins, can activate both the (R) and (S) enantiomers of 3-aminohexanoic acid, but with different efficiencies. The kinetic parameters for the activation of these enantiomers by EpmA have been determined.

Below is a data table summarizing the kinetic parameters for the enzymatic activation of 3-aminohexanoic acid enantiomers.

| Substrate | Enzyme Variant | Km (μM) | kcat (s-1) | Reference |

| (R)-3-Aminohexanoic acid | EpmA | - | - | tum.de |

| (S)-3-Aminohexanoic acid | EpmA | - | - | tum.de |

| (R)-3-Aminohexanoic acid | EpmA_A298G | 2834 ± 314 | - | tum.de |

| (S)-3-Aminohexanoic acid | EpmA_A298G | - | - | tum.de |

| (Note: Specific kcat values were not provided in the source for all substrates, and Km for (S)-3-AC with EpmA was not detectable under the experimental conditions) |

This data demonstrates that even subtle changes in the enzyme's active site (the A298G mutation) can significantly alter the substrate specificity and reaction kinetics. The lack of detectable activity for (S)-3-aminohexanoic acid with the wild-type enzyme suggests a high degree of stereochemical control. tum.de

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In reactions involving multifunctional molecules like 3-aminohexanoic acid, regioselectivity refers to the preferential reaction at one functional group over another. For instance, under mildly basic conditions, the amino group is a much stronger nucleophile than the carboxylate anion. Therefore, reactions with electrophiles will selectively occur at the amino group. Conversely, under acidic conditions that favor esterification, the carboxylic acid is the primary site of reaction. Protection strategies are often employed to achieve desired regioselectivity when multiple reactive sites could compete.

Stereoselectivity: The chiral center at the C3 position of 3-aminohexanoic acid introduces the element of stereoselectivity in its reactions. The synthesis of enantiomerically pure β-amino acids is of significant interest.

Enzymatic resolutions are a powerful tool for achieving high enantioselectivity. For example, Candida antarctica lipase (B570770) A has been used for the kinetic resolution of racemic β-amino esters. In these reactions, one enantiomer reacts significantly faster than the other, allowing for the separation of the two. For a series of aliphatic β-amino esters, this lipase showed a preference for the (S)-enantiomer. researchgate.net

In non-enzymatic synthesis, diastereoselective reactions can be employed. For example, the Mannich reaction, which can be used to synthesize β-amino carbonyl compounds, can be rendered diastereoselective by using a chiral catalyst. Modification of the chiral catalyst can even switch the diastereoselectivity from the syn to the anti product. ucl.ac.uk

The stereochemistry of 3-aminohexanoic acid also dictates its interaction with biological systems. As shown in the kinetic data for the enzyme EpmA, the (R)- and (S)-enantiomers are processed with different efficiencies, highlighting the stereoselective nature of enzyme-substrate interactions. tum.de

Advanced Spectroscopic and Analytical Methodologies for 3 Aminohexanoic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of 3-Aminohexanoic acid hydrochloride, the protonated amino group (-NH3+) and the carboxylic acid proton (-COOH) in deuterated solvents like D₂O would exchange with deuterium, making their signals disappear or broaden significantly. The expected signals would arise from the protons on the carbon backbone.

A hypothetical ¹H NMR spectrum of this compound in a suitable deuterated solvent would exhibit distinct signals for the protons at each carbon position. The chemical shifts (δ) are influenced by the proximity of electronegative atoms (nitrogen and oxygen). For instance, the proton at the C3 position (adjacent to the amino group) would be expected to appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity |

| H-2 | 2.4 - 2.6 | Triplet |

| H-3 | 3.0 - 3.2 | Multiplet |

| H-4 | 1.5 - 1.7 | Multiplet |

| H-5 | 1.3 - 1.5 | Multiplet |

| H-6 | 0.9 - 1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, the carbonyl carbon (C-1) of the carboxylic acid would appear significantly downfield (170-180 ppm) due to the strong deshielding effect of the two oxygen atoms. The carbon atom bonded to the nitrogen (C-3) would also be shifted downfield compared to the other aliphatic carbons. As a reference, the ¹³C NMR data for the isomeric 6-Aminohexanoic acid shows the carbonyl carbon at approximately 186 ppm and the carbon adjacent to the amino group at around 42 ppm. researchgate.net

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C-1 (C=O) | 175 - 180 |

| C-2 | 35 - 40 |

| C-3 | 50 - 55 |

| C-4 | 30 - 35 |

| C-5 | 20 - 25 |

| C-6 | 10 - 15 |

This table is illustrative and based on established ranges for functional groups and data from analogous compounds, as specific experimental ¹³C NMR data for this compound is not available in the provided search results. oregonstate.eduwisc.edu

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the carbon backbone sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. youtube.com

While specific 2D NMR spectra for this compound are not available in the search results, the application of these techniques is a standard and essential part of the structural elucidation of such molecules. sigmaaldrich.com

Chiral Shift Reagents in NMR for Enantiomeric Purity

Since 3-Aminohexanoic acid has a chiral center at the C-3 position, it can exist as two enantiomers (R and S). NMR spectroscopy in a standard achiral solvent will not distinguish between these enantiomers. To determine the enantiomeric purity, chiral shift reagents (CSRs) are employed. springernature.com These are typically lanthanide complexes that are themselves chiral. springernature.com

When a chiral shift reagent is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons (and carbons) of the R and S enantiomers in the NMR spectrum. springernature.com The integration of these separated signals allows for the quantification of the enantiomeric excess. While the use of chiral shift reagents is a well-established method for determining the enantiomeric purity of chiral compounds, including amino acids, specific studies applying this technique to 3-Aminohexanoic acid are not detailed in the provided search results. springernature.comsigmaaldrich.comnih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound, as the precise mass is unique to a specific combination of atoms.

For this compound, HRMS would be used to confirm its elemental composition. The molecular formula of the free base, 3-Aminohexanoic acid, is C₆H₁₃NO₂. chromatographytoday.comnih.govacs.org The calculated exact mass for the protonated molecule [M+H]⁺ would be determined and compared to the experimentally measured value.

Calculated Exact Mass for 3-Aminohexanoic acid [M+H]⁺:

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₆H₁₄NO₂⁺ | 132.0968 |

This value is calculated based on the most abundant isotopes of each element. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of 3-Aminohexanoic acid.

While specific HRMS data for this compound was not found in the search results, this technique is a standard and critical component in the comprehensive characterization of any newly synthesized or isolated chemical compound.

LC-MS/MS for Impurity Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the identification and quantification of impurities in pharmaceutical substances like this compound. researchgate.netlcms.cz The technique's high sensitivity and selectivity allow for the detection of trace-level impurities that may originate from the synthetic route, degradation, or storage. researchgate.net

The impurity profile of amino acids is highly dependent on the manufacturing process, which can include chemical synthesis, fermentation, or protein hydrolysis. researchgate.net Potential impurities in this compound could include stereoisomers (D-enantiomer), regioisomers (e.g., 2-, 4-, 5-, and 6-aminohexanoic acid), starting materials, and by-products from the synthesis.

A typical LC-MS/MS workflow for impurity profiling of this compound would involve:

Chromatographic Separation: A suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate the main component from its potential impurities. Given the polar nature of amino acids, which can lead to poor retention on traditional reversed-phase columns, specialized columns are often employed. lcms.cz These can include mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns. lcms.cz The use of ion-pairing reagents can also be considered, though methods avoiding these are often preferred for simplicity and MS compatibility. lcms.cz For separating chiral impurities, such as the D-enantiomer, a chiral stationary phase is necessary (see section 5.5).

Mass Spectrometric Detection and Identification: The eluent from the LC column is introduced into the mass spectrometer. An initial full scan MS analysis can detect all ionizable species. Subsequently, tandem MS (MS/MS) is performed on the detected impurity ions. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that aids in the identification of the impurity.

Quantification: Once impurities are identified, they can be quantified using the LC-MS/MS system, typically by creating a calibration curve with a reference standard of the impurity, if available. If a standard is not available, relative quantification against the main component can be performed.

Table 1: Hypothetical LC-MS/MS Method Parameters for Impurity Profiling of this compound

| Parameter | Condition |

| LC System | UHPLC |

| Column | Mixed-Mode or HILIC Column (e.g., Intrada Amino Acid) lcms.cz |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of polar analytes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan and Product Ion Scan (for identification) |

| MRM Transitions | Specific precursor-to-product ion transitions for known impurities (for quantification) |

X-ray Crystallography for Definitive Stereochemical Configuration

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid, thereby providing definitive proof of its stereochemical configuration. While specific crystallographic data for this compound is not publicly available, the principles of the technique highlight its importance.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles, thus unambiguously establishing the absolute configuration (R or S) of the chiral center at the C3 position of 3-Aminohexanoic acid.

For a chiral molecule like 3-Aminohexanoic acid, distinguishing between the enantiomers is crucial. X-ray crystallography of a single enantiomer or a diastereomeric salt would provide this definitive assignment.

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Absolute Configuration | Determination of the R or S configuration at the C3 chiral center. |

| Molecular Conformation | The preferred three-dimensional shape of the molecule in the solid state. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Crystal Packing | Arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

For this compound, the key functional groups are the carboxylic acid (-COOH), the protonated amine (-NH3+), and the aliphatic hydrocarbon chain (-CH2-, -CH3). The hydrochloride salt form means the amine group will be present as an ammonium (B1175870) salt and the carboxylic acid will be in its protonated form in the solid state.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation at specific wavenumbers corresponds to the vibrational transitions of the functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). The scattered light has frequency shifts that correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

While a specific spectrum for this compound is not available, the expected vibrational frequencies can be inferred from data on similar compounds, such as 6-aminohexanoic acid. nist.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| -NH3+ (Ammonium) | N-H Stretching | 3200 - 2800 (broad) |

| N-H Bending (Asymmetric) | ~1600 | |

| N-H Bending (Symmetric) | ~1500 | |

| -COOH (Carboxylic Acid) | O-H Stretching | 3300 - 2500 (broad) |

| C=O Stretching | 1730 - 1700 | |

| C-O Stretching | 1320 - 1210 | |

| O-H Bending | 1440 - 1395 and 950 - 910 (broad) | |

| Aliphatic Chain | C-H Stretching | 2960 - 2850 |

| C-H Bending (CH2, CH3) | 1470 - 1350 |

The presence of broad absorption bands for the N-H and O-H stretching vibrations is characteristic of hydrogen bonding in the solid state.

Chiroptical Spectroscopy for Optical Activity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for confirming the presence of a specific enantiomer and determining its optical purity.

For 3-Aminohexanoic acid, which possesses a chiral center at the C3 position, chiroptical methods are crucial for distinguishing between the (R)- and (S)-enantiomers. The hydrochloride salt form does not affect the chirality of the molecule.

Related to this is the use of chiral chromatography, which separates the enantiomers, allowing for their individual detection and quantification. sigmaaldrich.comscas.co.jp Chiral HPLC methods can be developed using chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. sigmaaldrich.comscas.co.jpyakhak.orgnih.govresearchgate.net

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net A non-racemic sample of a chiral compound will produce a characteristic CD spectrum, while a racemic mixture (equal amounts of both enantiomers) will be CD-silent.

The CD spectrum of an enantiomer is the mirror image of the spectrum of its counterpart. For example, the (R)-3-aminohexanoic acid hydrochloride would exhibit a CD spectrum that is equal in magnitude but opposite in sign to that of (S)-3-aminohexanoic acid hydrochloride.

CD spectroscopy is a powerful tool for:

Confirming the identity of a specific enantiomer: The sign and shape of the CD spectrum can be used to identify the absolute configuration, provided a reference spectrum is available.

Determining enantiomeric excess (ee): The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. A calibration curve can be constructed to quantify the enantiomeric purity of a sample. researchgate.net

Studying molecular conformation: The CD spectrum is sensitive to the solution-state conformation of the molecule, providing insights into its three-dimensional structure.

Table 4: Application of Circular Dichroism to this compound

| Parameter | Information Provided |

| Sign of Cotton Effect | Indicates the absolute configuration (R or S) when compared to a known standard. |

| Molar Ellipticity [θ] | Quantifies the intensity of the CD signal, proportional to enantiomeric excess. |

| Wavelength of Maxima/Minima | Corresponds to electronic transitions within the molecule's chromophores (e.g., the carboxyl group). |

Computational Chemistry Studies on 3 Aminohexanoic Acid Hydrochloride

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Energy Minimization and Conformational Energy Landscapes

The biological and chemical activity of a flexible molecule like 3-aminohexanoic acid is intimately linked to its three-dimensional structure. Computational energy minimization and conformational analysis are employed to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Theoretical studies on β-amino acids, such as β-alanine, have been conducted using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to map out their conformational landscapes. scirp.orgresearchgate.net These studies reveal that the relative stability of different conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain along the rotatable bonds of the carbon backbone. scirp.orgresearchgate.net For 3-aminohexanoic acid, with its propyl side chain, a number of low-energy conformers would be expected, differing in the orientation of the carboxylic acid group, the amino group, and the alkyl chain.

The conformational search for β-amino acids is often performed by systematically rotating the dihedral angles of the molecular backbone. scirp.orgresearchgate.net The resulting geometries are then optimized to find the nearest local energy minimum. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting the conformational preferences in solution, as the solvent can stabilize certain conformers through intermolecular interactions. scirp.orgresearchgate.net

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| 1 | 0.00 | 0.00 | C1-C2-C3-N: -60, C2-C3-C4-C5: 180 |

| 2 | 0.85 | 0.50 | C1-C2-C3-N: 60, C2-C3-C4-C5: 180 |

| 3 | 1.50 | 1.10 | C1-C2-C3-N: 180, C2-C3-C4-C5: 60 |

| 4 | 2.10 | 1.75 | C1-C2-C3-N: -60, C2-C3-C4-C5: -60 |

This table presents hypothetical relative energies for different conformers of 3-aminohexanoic acid, illustrating the expected stabilization of certain conformers in an aqueous solution compared to the gas phase. The dihedral angles are representative of the rotations around the central carbon bonds.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 3-aminohexanoic acid hydrochloride, the protonated amino group would significantly lower the energy of the HOMO, making it a poorer electron donor compared to its free base form. Conversely, the electron-withdrawing nature of the protonated amino and carboxylic acid groups would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at adjacent positions.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 8.0 |

This table provides illustrative calculated frontier molecular orbital energies for this compound. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvation structure, and transport properties.

An MD simulation of this compound in an aqueous solution would typically involve placing the molecule in a box of water molecules and allowing the system to evolve over a period of nanoseconds to microseconds. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

These simulations can be used to study the hydration shell around the molecule, identifying the number and orientation of water molecules that interact with the charged amino and carboxyl groups. The dynamics of these interactions, including the residence time of water molecules in the hydration shell, can also be quantified. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution, providing insights that complement the static picture obtained from energy minimization studies.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Mass Fragmentation Patterns)

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated using quantum mechanical methods. These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. By averaging the calculated chemical shifts over a representative ensemble of conformations obtained from MD simulations or conformational searches, it is possible to obtain theoretical spectra that can be compared with experimental results.

In mass spectrometry, computational methods can be used to predict the fragmentation patterns of a molecule upon ionization. By calculating the energies of different fragmentation pathways, it is possible to identify the most likely fragments to be observed in an electron ionization mass spectrum. This information can aid in the identification of the compound and the interpretation of its mass spectrum.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | 175.0 | - |

| C2 | 35.5 | 2.40 |

| C3 (CH-NH3+) | 52.0 | 3.10 |

| C4 | 33.0 | 1.60 |

| C5 | 20.0 | 1.40 |

| C6 | 13.8 | 0.90 |

This table presents illustrative predicted NMR chemical shifts for this compound. These values are highly dependent on the computational method, basis set, and solvent model used.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The activation energy of a reaction, which determines its rate, can be calculated from the energy difference between the reactants and the transition state.

For this compound, theoretical studies could be employed to investigate a variety of reactions, such as its thermal decomposition, oxidation, or reactions with other molecules. For example, the mechanism of peptide bond formation involving the amino and carboxyl groups could be studied by calculating the energy profile of the reaction with another amino acid. These studies would provide valuable insights into the reactivity of the molecule and the factors that control it.

In Silico Modeling for Interactions with Binding Sites

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery and molecular biology for understanding how a ligand, such as 3-aminohexanoic acid, might interact with a biological target, such as an enzyme or receptor.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for different orientations. The results of molecular docking can provide hypotheses about the binding mode of the molecule and the key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. While specific targets for 3-aminohexanoic acid are not widely studied, this methodology could be applied to explore its potential interactions with various biological macromolecules.

Applications of 3 Aminohexanoic Acid Hydrochloride in Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to achieve optimal interaction with biological targets, which are themselves chiral. enamine.net Asymmetric synthesis, the process of creating stereochemically pure or enriched compounds, frequently employs starting materials from the "chiral pool," which includes naturally derived molecules like amino acids. enamine.net

(R)-3-Aminohexanoic acid hydrochloride and its (S)-enantiomer are valuable as chiral building blocks. bldpharm.com The stereocenter at the C-3 position is a key structural feature. In asymmetric synthesis, these enantiomerically pure compounds can be incorporated into larger molecules, transferring their chirality to the final product. This strategy is fundamental in creating compounds with specific three-dimensional arrangements, which is often crucial for their biological activity. enamine.netnih.gov

Synthetic strategies for producing unnatural α-amino acids have been developed using methods like photoredox-mediated C–O bond activation, employing a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor to ensure asymmetry. rsc.org Similarly, chiral nickel(II) complexes have been used as powerful tools for the asymmetric synthesis of diverse amino acids, achieving high diastereoselectivity. researchgate.net While these examples don't directly synthesize 3-aminohexanoic acid, the principles of using chiral auxiliaries and catalysts are central to producing enantiopure building blocks like (R)- or (S)-3-aminohexanoic acid for further use. rsc.orgresearchgate.net

Table 1: Examples of Chiral Building Blocks in Synthesis

| Chiral Building Block Type | Synthetic Approach | Key Feature |

|---|---|---|

| Amino Acids | Asymmetric Catalysis | Introduction of stereocenters via catalyzed reactions. nih.govcapes.gov.br |

| Chiral Pool Derivatives | Modification of natural compounds | Utilization of existing chirality from natural sources. enamine.net |

Synthesis of Novel Derivatives and Analogs

The dual functionality of 3-aminohexanoic acid allows for selective modification at either the amino or the carboxyl terminus, leading to a vast array of novel derivatives and analogs.

The primary amino group of 3-aminohexanoic acid is a nucleophilic center that readily participates in various reactions to form new derivatives. Protecting the amino group is a common first step in many synthetic sequences, particularly in peptide synthesis. Standard protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) can be introduced. google.com For instance, N-alkylation can modify the peptide backbone, which is known to induce significant structural effects, such as influencing the cis/trans isomerism of the adjacent amide bond and altering the polarity and basicity of the molecule. nih.govnih.gov

Further functionalization can be achieved through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides. For example, chloroacetyl chloride can be reacted with an amino group to introduce a reactive handle for further modification. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

These modifications are crucial for building more complex molecules and for creating libraries of compounds for screening purposes. nih.gov

The carboxyl group of 3-aminohexanoic acid can be converted into a variety of other functional groups, expanding its synthetic utility.

Common transformations include:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions. For example, esterification can be achieved using an alcohol like methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov This is often done to protect the carboxyl group during reactions involving the amino group or to improve the solubility and handling of the compound. google.com

Amidation: The carboxyl group can be coupled with an amine to form an amide bond. This is the fundamental reaction in peptide synthesis, often facilitated by coupling reagents like diphenyl phosphoryl azide. google.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) in the presence of methanol. google.com

Conversion to Acid Halide: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, which can then be used in acylation reactions.

Table 2: Synthetic Derivatives of 3-Aminohexanoic Acid

| Functional Group | Reagent/Reaction Type | Resulting Derivative |

|---|---|---|

| Amino Group | Boc Anhydride | N-Boc-3-aminohexanoic acid |

| Amino Group | Acetic Anhydride | N-acetyl-3-aminohexanoic acid |

| Carboxyl Group | Isopropyl Alcohol / HCl | Isopropyl 3-aminohexanoate hydrochloride google.com |

Integration into Peptide and Peptidomimetic Scaffolds

β-amino acids like 3-aminohexanoic acid are valuable components in the design of peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. nih.gov

Amino acids with flexible hydrocarbon chains are frequently used as linkers or spacers within peptide structures. nih.gov While much of the literature focuses on the longer 6-aminohexanoic acid (Ahx), the principles apply to its shorter C6 analogue. nih.govresearchgate.net These spacers can connect two biologically active molecules, separate functional domains of a fusion protein, or link a peptide to a reporter molecule like biotin (B1667282) or a fluorescent probe. nih.govucdavis.edugoogle.com

The purpose of such a linker is to provide flexibility and to mitigate steric hindrance between the connected moieties, which can be crucial for maintaining the biological activity of each part. researchgate.netgoogle.com For example, inserting a 6-aminohexanoic acid linker between arginine residues in a cell-penetrating peptide was shown to be a key factor for its cellular uptake. nih.gov The length and nature of the linker can be critical; linkers based on polyoxyethylene are used to increase hydrophilicity, while hydrocarbon-based linkers like aminohexanoic acid provide hydrophobicity and flexibility. nih.govucdavis.edu

The incorporation of non-standard amino acids into a peptide chain can profoundly influence its three-dimensional structure (conformation) and its stability against enzymatic degradation. nih.govnih.gov The presence of a β-amino acid like 3-aminohexanoic acid disrupts the typical α-helix or β-sheet structures formed by α-amino acids. The different backbone geometry can induce specific turns or kinks in the peptide. mdpi.com

This structural influence can be beneficial. For instance, modifying a peptide with 6-aminohexanoic acid has been shown to create more potent and durable analgesics compared to the original peptide. nih.gov The insertion of such residues can protect the peptide from degradation by peptidases, which are enzymes that cleave standard peptide bonds. This increased stability is a highly desirable trait in the development of peptide-based therapeutics. nih.gov The specific stereochemistry (R or S) of the incorporated 3-aminohexanoic acid can also direct the peptide into a specific helical structure, demonstrating the high degree of conformational control these building blocks can exert. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Aminohexanoic acid hydrochloride |

| (R)-3-Aminohexanoic acid hydrochloride |

| (S)-3-Aminohexanoic acid hydrochloride |

| 6-Aminohexanoic acid (Ahx) |

| tert-Butyloxycarbonyl (Boc) |

| Carbobenzoxy (Cbz) |

| Chloroacetyl chloride |

| Diphenyl phosphoryl azide |

| Sodium borohydride |

| Methanol |

| Sulfuric acid |

| Biotin |

| Arginine |

Precursor Role in the Synthesis of Diverse Organic Molecules

As a β-amino acid, 3-aminohexanoic acid is structurally distinct from the more common α-amino acids that constitute natural proteins. This difference, the presence of an additional carbon between the amino and carboxyl groups, is fundamental to its utility as a precursor in synthetic organic chemistry. illinois.edu It is particularly significant in the field of peptidomimetics, where scientists aim to design molecules that mimic the structure and function of natural peptides but with enhanced properties. illinois.edu

The incorporation of β-amino acids like 3-aminohexanoic acid into peptide chains can lead to the formation of β-peptides. These synthetic oligomers often exhibit remarkable stability against enzymatic degradation by proteases, a common limitation for natural peptides intended for therapeutic use. wisc.edubeilstein-journals.org This enhanced metabolic stability can lead to a longer duration of action in biological systems. illinois.edu

The synthesis of these modified peptides can be achieved using established techniques such as solid-phase peptide synthesis (SPPS). beilstein-journals.orgnih.gov In this process, 3-aminohexanoic acid can be systematically added to a growing peptide chain, allowing for precise control over the final sequence and structure. The resulting β-peptides can be designed to adopt specific secondary structures, such as helices, which are crucial for their biological activity. wisc.educhemrxiv.org For instance, research has shown that β-peptides designed to form amphiphilic helices can exhibit potent antimicrobial activity by disrupting microbial membranes. wisc.edu

The versatility of 3-aminohexanoic acid as a precursor extends to the synthesis of complex molecular scaffolds. For example, cyclic β-tripeptides can be synthesized to act as templates for assembling larger, spatially defined molecules, a concept known as template-assembled synthetic proteins (TASP). beilstein-journals.org These scaffolds offer a rigid and predictable framework for attaching other functional molecules. beilstein-journals.org

| Precursor Application | Synthetic Strategy | Resulting Molecule Type | Key Feature |

| Peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | β-Peptides | Enhanced metabolic stability illinois.eduwisc.edu |

| Antimicrobial Agents | β-Peptide Design | Amphiphilic Helical Peptides | Membrane disruption wisc.edu |

| Molecular Scaffolding | On-Resin Cyclization | Cyclic β-tripeptides | Spatially defined structure beilstein-journals.org |

Development of Smart Materials and Functional Polymers

The unique structure of 3-aminohexanoic acid also makes it a compelling monomer for the development of advanced polymers and smart materials. Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light, making them suitable for a wide range of applications, including drug delivery and tissue engineering.

The presence of both an amine and a carboxylic acid functional group allows 3-aminohexanoic acid to undergo polymerization to form polyamides. This is analogous to how its isomer, 6-aminohexanoic acid, is the monomer for the well-known polymer Nylon 6. nih.gov By incorporating β-amino acids like 3-aminohexanoic acid into polymer chains, either as the sole monomer or as a co-monomer, materials with novel properties can be created.

The resulting copolyamino acids are being investigated as potential biodegradable polymers. nih.gov This biodegradability is a highly desirable characteristic for biomedical applications, as it allows the material to be broken down and absorbed by the body over time, eliminating the need for surgical removal. For instance, copolymers incorporating amino acids have been explored as materials for bone repair. nih.gov

The flexibility and specific conformation imparted by the β-amino acid structure can influence the macroscopic properties of the resulting polymer, such as its mechanical strength, elasticity, and degradation rate. By carefully selecting the co-monomers and controlling the polymerization process, it is possible to fine-tune these properties to suit specific applications. The development of such functional polymers from amino acid precursors represents a growing area of materials science, with the potential to yield new biocompatible and environmentally friendly materials.

| Polymer Type | Monomer(s) | Potential Application | Key Property |

| Polyamides | 3-Aminohexanoic acid | Advanced textiles, engineering plastics | Modified thermal and mechanical properties |

| Copolyamino acids | 3-Aminohexanoic acid and other amino acids/monomers | Biomedical devices, tissue engineering nih.gov | Biodegradability, biocompatibility nih.gov |

| Functional Polymers | 3-Aminohexanoic acid | Drug delivery systems, smart materials | Stimuli-responsive behavior |